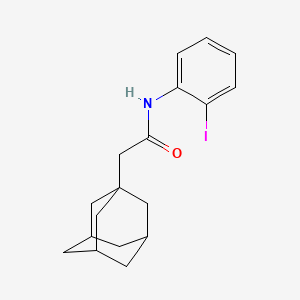![molecular formula C22H27N3O5 B4137212 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4137212.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide
説明
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPPEB and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
作用機序
The mechanism of action of MPPEB involves the inhibition of a specific protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the stabilization and function of a wide range of client proteins. By inhibiting HSP90, MPPEB disrupts the function of these client proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that MPPEB has a range of biochemical and physiological effects. In addition to its anti-cancer properties, MPPEB has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. MPPEB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of MPPEB for lab experiments is its specificity for HSP90, which allows for the selective inhibition of this protein without affecting other cellular processes. However, one of the limitations of MPPEB is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of MPPEB. One area of research that is currently being explored is the development of new cancer therapies based on MPPEB. Another potential direction is the development of new anti-inflammatory drugs based on the anti-inflammatory properties of MPPEB. Additionally, further research is needed to fully understand the neuroprotective effects of MPPEB and its potential applications in the treatment of neurodegenerative diseases.
科学的研究の応用
MPPEB has been extensively studied for its potential applications in medical research. One of the most promising applications of MPPEB is in the field of cancer research. Studies have shown that MPPEB has the potential to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyridin-3-yloxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-16-21(26)25-12-8-19(9-13-25)30-18-6-4-17(5-7-18)22(27)24-11-14-29-20-3-2-10-23-15-20/h2-7,10,15,19H,8-9,11-14,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVGKPEMMUKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCOC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4137138.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4137153.png)
![2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid](/img/structure/B4137166.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137171.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137181.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4137189.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4137191.png)

![3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4137199.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4137232.png)
![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)